molecular formula C7H8O2 B2554321 2,5-Dimethylfuran-3-carbaldehyde CAS No. 54583-69-6

2,5-Dimethylfuran-3-carbaldehyde

Cat. No.: B2554321
CAS No.: 54583-69-6
M. Wt: 124.139
InChI Key: RIMWBHRVGAHGNE-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-carbaldehyde is an organic compound with the molecular formula C7H8O2. It is a derivative of furan, characterized by the presence of two methyl groups at positions 2 and 5, and an aldehyde group at position 3 on the furan ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylfuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylfuran using oxidizing agents such as selenium dioxide or manganese dioxide. The reaction typically occurs under mild conditions, with the furan derivative being treated with the oxidizing agent in an appropriate solvent like acetic acid or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of biorefineries to convert biomass-derived furfural into 2,5-dimethylfuran, followed by selective oxidation, is a sustainable approach gaining traction in the industry .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylfuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylfuran-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylfuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and industrial applications. Its ability to undergo diverse chemical reactions while maintaining stability under various conditions sets it apart from other furan derivatives .

Properties

IUPAC Name

2,5-dimethylfuran-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMWBHRVGAHGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54583-69-6
Record name 2,5-dimethylfuran-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2,5-dimethylfuran-3-yl)methanol (3.8 g) obtained by the above-mentioned reaction in methylene chloride (30 mL) was added a Dess-Martin reagent (15.3 g) at 0° C., and the mixture was stirred at 0° C. for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 20% ethyl acetate/hexane) to give the title compound (2.1 g, 56%) as an oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

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